
2,4,5-Tribromo-alpha-methylstyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Tribromo-alpha-methylstyrene is an organic compound with the molecular formula C9H7Br3 It is a derivative of alpha-methylstyrene, where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2, 4, and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,5-Tribromo-alpha-methylstyrene can be synthesized through the bromination of alpha-methylstyrene. The process involves the addition of bromine to alpha-methylstyrene in the presence of a catalyst or under specific reaction conditions. The reaction typically takes place in a solvent such as acetic acid or carbon tetrachloride, and the temperature is controlled to ensure the selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-Tribromo-alpha-methylstyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated benzoic acids or other oxidation products.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives or the complete removal of bromine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted alpha-methylstyrenes, while oxidation can produce brominated benzoic acids.
Wissenschaftliche Forschungsanwendungen
2,4,5-Tribromo-alpha-methylstyrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4,5-tribromo-alpha-methylstyrene involves its interaction with molecular targets through its bromine atoms and the alpha-methylstyrene moiety. The bromine atoms can participate in halogen bonding, while the alpha-methylstyrene part can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Tribromo-alpha-methylstyrene
- 2,3,5-Tribromo-alpha-methylstyrene
- 2,4,5-Tribromo-beta-methylstyrene
Uniqueness
2,4,5-Tribromo-alpha-methylstyrene is unique due to the specific positioning of the bromine atoms, which can influence its chemical reactivity and interactions. Compared to other tribromo derivatives, the 2,4,5-substitution pattern provides distinct steric and electronic properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
58683-72-0 |
|---|---|
Molekularformel |
C9H7Br3 |
Molekulargewicht |
354.86 g/mol |
IUPAC-Name |
1,2,4-tribromo-5-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H7Br3/c1-5(2)6-3-8(11)9(12)4-7(6)10/h3-4H,1H2,2H3 |
InChI-Schlüssel |
PAUFOHFMOYPVBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=CC(=C(C=C1Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


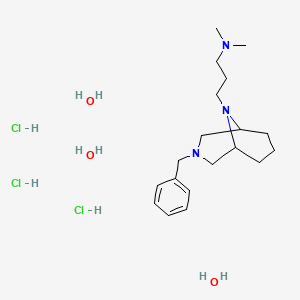
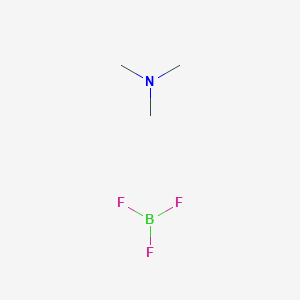
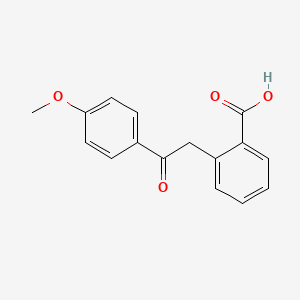


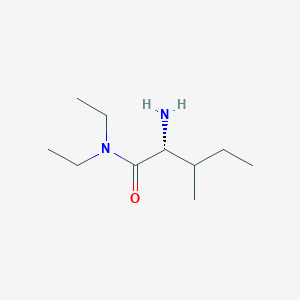

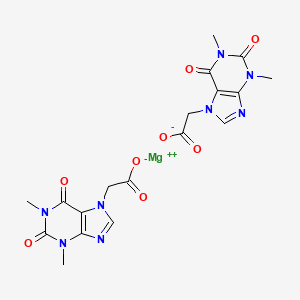
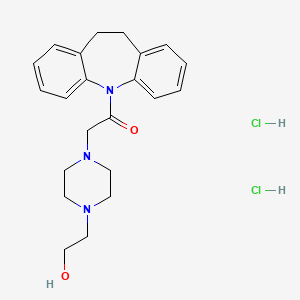


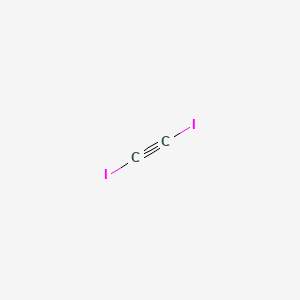
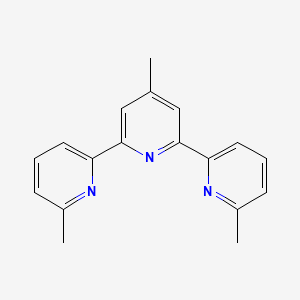
![2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)](/img/structure/B13749451.png)
